molecular formula C16H16FNO2S B4876994 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4876994
M. Wt: 305.4 g/mol
InChI Key: ADSPEWIDQVPKIY-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, also known as FTS, is a synthetic compound that has been extensively studied for its potential therapeutic properties. FTS belongs to the family of tetrahydroisoquinoline compounds and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the inhibition of various signaling pathways. 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. In addition, 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to increase the expression of neuroprotective proteins, such as BDNF and GDNF, in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has also been extensively studied and its properties are well-characterized. However, 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline also has some limitations for lab experiments. It has a low solubility in water and requires the use of organic solvents for dissolution. In addition, 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One area of research is the development of 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in combination with other therapeutic agents for the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications.

Synthesis Methods

2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the reaction of 2-fluorobenzylamine with sulfonyl chloride in the presence of a base. The resulting product is then reduced with sodium borohydride to yield 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. Other methods of synthesis include the reaction of 2-fluorobenzylamine with sulfonyl azide or the reaction of 2-fluorobenzaldehyde with tetrahydroisoquinoline in the presence of a reducing agent.

Scientific Research Applications

2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, 2-[(2-fluorobenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke.

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c17-16-8-4-3-7-15(16)12-21(19,20)18-10-9-13-5-1-2-6-14(13)11-18/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSPEWIDQVPKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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